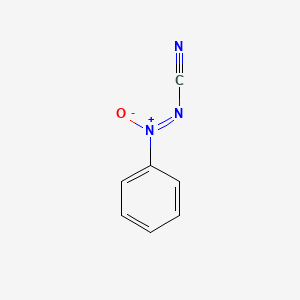

Phenylazoxycyanide

Description

Phenylazoxycyanide is a chemically synthesized compound characterized by a phenyl group linked to an azoxy (-N=N-O-) functional group and a cyanide (-CN) moiety. Research demonstrates that this compound exhibits stronger microtubule-disrupting activity compared to its structural and functional analogue, calvatic acid, a reference antibiotic . Its mechanisms of action and toxicity profile have been explored in isolated hepatocyte models and liver microsome assays, revealing significant impacts on cytochrome P-450 content and cellular viability .

Properties

CAS No. |

54797-20-5 |

|---|---|

Molecular Formula |

C7H5N3O |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

cyanoimino-oxido-phenylazanium |

InChI |

InChI=1S/C7H5N3O/c8-6-9-10(11)7-4-2-1-3-5-7/h1-5H |

InChI Key |

IIYWDRMGBBSUQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

Synonyms |

phenyl-O,N,N-azoxycyanide phenyl-ONN-azoxycyanide phenylazoxycyanide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Calvatic Acid

Calvatic acid, a natural antibiotic, serves as the primary comparator for phenylazoxycyanide due to shared biological targets. Key differences include:

This compound’s azoxy-cyanide structure enhances its electrophilic reactivity, enabling covalent binding to tubulin proteins, whereas calvatic acid’s lactone-based structure induces milder, reversible microtubule destabilization .

Other Structural Analogues

- Phenylhydrazine derivatives : These lack the azoxy group and cyanide, resulting in lower microtubule affinity but higher hemolytic toxicity .

- 2-Aminobenzamides: Structurally distinct, these compounds prioritize glycosylation modulation over cytoskeletal disruption, limiting cross-application in antimicrobial contexts .

Mechanistic and Toxicological Insights

Microtubule Targeting

This compound’s superior microtubule-disrupting activity correlates with its ability to alkylate tubulin sulfhydryl groups, a mechanism absent in calvatic acid.

Hepatic Metabolism

In rat liver microsomes, this compound reduces cytochrome P-450 content by 40–50%, impairing drug-metabolizing enzymes more severely than calvatic acid (20–30% reduction). This suggests a broader pharmacokinetic interference risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.